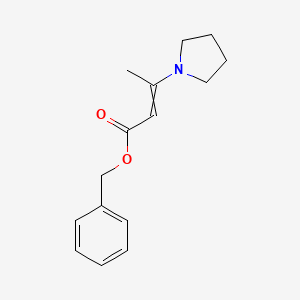
5-Chloro-2-hydrazinyl-3-methylpyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-2-hydrazinyl-3-methylpyridine is a chemical compound with the molecular formula C6H8ClN3 It is a derivative of pyridine, characterized by the presence of a chlorine atom at the 5th position, a hydrazinyl group at the 2nd position, and a methyl group at the 3rd position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-hydrazinyl-3-methylpyridine typically involves the reaction of 5-chloro-2,3-dimethylpyridine with hydrazine hydrate. The reaction is carried out under reflux conditions, often in the presence of a solvent such as ethanol or methanol. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
5-Chloro-2-hydrazinyl-3-methylpyridine can undergo various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form hydrazones or other reduced derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, and are carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydrazinyl group can yield azo compounds, while substitution of the chlorine atom can produce a variety of substituted pyridine derivatives.
科学研究应用
5-Chloro-2-hydrazinyl-3-methylpyridine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory or anticancer properties.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and antiviral effects.
Industrial Applications: It serves as a building block for the synthesis of agrochemicals and other industrially relevant compounds.
作用机制
The mechanism of action of 5-Chloro-2-hydrazinyl-3-methylpyridine depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to exert its therapeutic effects. The hydrazinyl group can form covalent bonds with target proteins, leading to inhibition or modulation of their activity. Additionally, the chlorine atom and methyl group can influence the compound’s binding affinity and selectivity for its targets.
相似化合物的比较
Similar Compounds
5-Chloro-2-methylpyridine: Similar in structure but lacks the hydrazinyl group, making it less reactive in certain chemical reactions.
2-Hydrazinyl-3-methylpyridine: Lacks the chlorine atom, which can affect its reactivity and biological activity.
5-Chloro-2-hydrazinylpyridine: Similar but lacks the methyl group, which can influence its chemical properties and applications.
Uniqueness
5-Chloro-2-hydrazinyl-3-methylpyridine is unique due to the combination of its functional groups, which confer specific reactivity and potential biological activities. The presence of both the chlorine atom and the hydrazinyl group allows for diverse chemical modifications and applications in various fields.
属性
分子式 |
C6H8ClN3 |
|---|---|
分子量 |
157.60 g/mol |
IUPAC 名称 |
(5-chloro-3-methylpyridin-2-yl)hydrazine |
InChI |
InChI=1S/C6H8ClN3/c1-4-2-5(7)3-9-6(4)10-8/h2-3H,8H2,1H3,(H,9,10) |
InChI 键 |
BDFULQQXQMXDOY-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CN=C1NN)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


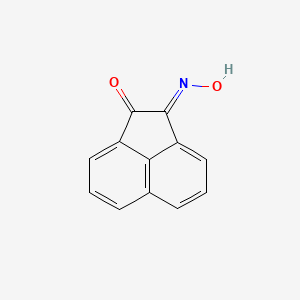
![N'-[(3-Chloro-4-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B11725381.png)

![5-{[2-(4-chlorophenyl)hydrazin-1-ylidene]methyl}-2-(ethylsulfanyl)-1-methyl-1H-imidazole](/img/structure/B11725384.png)
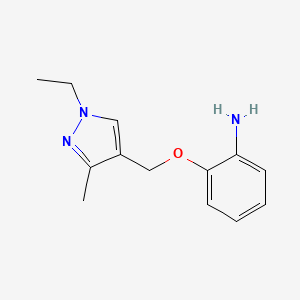
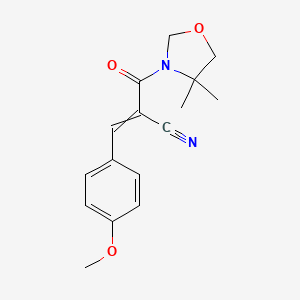
![N'-[(3-hydroxyphenyl)methylidene]methoxycarbohydrazide](/img/structure/B11725408.png)
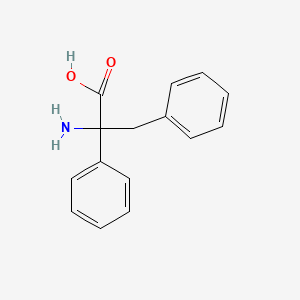
![8-[(2E)-2-[1-(4-methylphenyl)ethylidene]hydrazin-1-yl]quinoline](/img/structure/B11725425.png)
![N-[3-(N-hydroxy-C-methylcarbonimidoyl)phenyl]benzamide](/img/structure/B11725431.png)
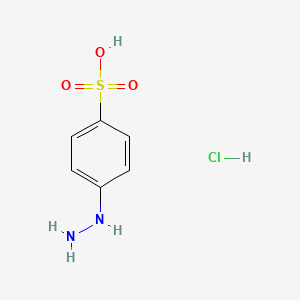
![2-bromo-4-[(E)-(hydroxyimino)methyl]-6-methoxyphenol](/img/structure/B11725441.png)

